2-methyl-7-phenyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
2-methyl-7-phenyl-6-(1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6/c1-11-7-14-17-8-13(20-10-16-9-18-20)15(21(14)19-11)12-5-3-2-4-6-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVOVWCFDWTOHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=CC(=C2C3=CC=CC=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-7-phenyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a substituted aldehyde with ethyl acetoacetate and urea in the presence of a catalyst such as hydrochloric acid. The reaction mixture is heated under reflux conditions to yield the desired pyrazolo[1,5-a]pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography to ensure the compound meets pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions
2-methyl-7-phenyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazolo[1,5-a]pyrimidine ring, often facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds
Scientific Research Applications
2-methyl-7-phenyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has attracted interest in medicinal chemistry and pharmaceutical research. Its unique structure, featuring a pyrazolo[1,5-a]pyrimidine core fused with a triazole ring, contributes to its potential biological activities and therapeutic applications.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
- Chemistry It is used as a building block for synthesizing more complex heterocyclic compounds.
- Biology It is investigated for its potential as an enzyme inhibitor, particularly in cancer research.
- Medicine It is explored for its neuroprotective and anti-inflammatory properties, making it a candidate for treating neurodegenerative diseases.
- Industry It is utilized in developing new pharmaceuticals and agrochemicals because of its versatile chemical reactivity.
Chemical Reactions
This compound undergoes different chemical reactions:
- Oxidation This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
- Reduction Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
- Substitution Nucleophilic substitution reactions can occur at specific positions on the pyrazolo[1,5-a]pyrimidine ring, often facilitated by reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Mechanism of Action
The mechanism of action of 2-methyl-7-phenyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By binding to the active site of CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, its anti-inflammatory effects are mediated through the inhibition of nitric oxide and tumor necrosis factor-α production in microglial cells .
Comparison with Similar Compounds
Table 1: Comparison of Pyrazolo[1,5-a]Pyrimidine Derivatives
Key Research Findings and Mechanistic Insights
Role of Substituents in Kinase Inhibition
- C6 Triazole Group : The 1,2,4-triazole substituent in the target compound may mimic adenine’s nitrogen atoms, facilitating ATP-binding site interactions in kinases like EGFR or HER2 . This contrasts with C5-substituted analogs (e.g., compound 6h), where aryl groups enhance hydrophobic packing .
- C7 Phenyl Group : The phenyl ring at C7 likely contributes to π-π stacking with kinase aromatic residues, a feature shared with EGFR inhibitors like gefitinib .
- C2 Methyl Group : Smaller substituents at C2 (e.g., methyl) minimize steric hindrance, improving binding compared to bulkier groups .
Selectivity and Resistance Profiles
- EGFR Inhibitors: C5-substituted derivatives (e.g., compound A) exhibit nanomolar potency against resistant EGFR mutants (T790M/L858R) by occupying allosteric pockets . The target compound’s triazole group could similarly disrupt mutant kinase conformations.
- Pim-1 Inhibitors: Pyrazolo[1,5-a]pyrimidines with C3-aryl and C5-amino groups show selectivity for Pim-1 over other kinases, attributed to hydrogen-bonding networks with Glu121 and Lys67 .
Biological Activity
2-Methyl-7-phenyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused heterocyclic structure that is known for various biological activities. The molecular formula is with a molecular weight of 228.26 g/mol. Its structural features allow it to interact with multiple biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, a series of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines were evaluated for their anticancer efficacy against various breast cancer cell lines (MCF-7, MDA-MB-231). Notably, one compound exhibited an IC50 value of 15.3 µM against MCF-7 cells, indicating significant growth inhibition compared to controls .
Table 1: Anticancer Activity of Selected Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 15.3 |
| Compound B | MDA-MB-231 | 29.1 |
| Control (YM155) | MDA-MB-231 | 10.0 |
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. Studies indicate that derivatives of pyrazolo[1,5-a]pyrimidine exhibit broad-spectrum activity against various bacterial and fungal strains. The mechanism involves interference with nucleic acid synthesis and disruption of cellular processes .
Enzyme Inhibition
Compounds within this class have shown potential as inhibitors of key enzymes involved in cancer progression and microbial resistance. For example, certain derivatives have been identified as dual inhibitors of EGFR and VGFR2 with IC50 values ranging from 0.3 µM to 24 µM in vitro . This suggests a multi-target approach may enhance therapeutic efficacy.
Case Studies
Case Study 1: Anticancer Screening
In a recent study involving the evaluation of synthesized pyrazolo[1,5-a]pyrimidine derivatives against the MDA-MB-231 cell line, several compounds demonstrated promising anticancer activity. The screening utilized the MTT assay to assess cell viability after treatment with varying concentrations over a period of 72 hours. Results indicated that while some compounds showed no significant activity, others led to marked reductions in cell viability.
Case Study 2: Enzyme Inhibition Analysis
A separate investigation focused on the inhibitory effects of these compounds on specific kinases involved in cancer signaling pathways. Molecular docking studies were conducted to elucidate binding affinities and interaction modes with target proteins. These findings support the development of these compounds as potential therapeutic agents in oncology.
Q & A
Q. What are the common synthetic routes for preparing 2-methyl-7-phenyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine and its analogs?
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation reactions between aminopyrazoles and dicarbonyl synthons. For example:
- Cyclocondensation : Reacting 1H-pyrazole-5-amine derivatives with enaminones or chalcones under reflux conditions in solvents like ethanol or DMF yields pyrazolo[1,5-a]pyrimidines. This method often achieves yields of 60–70% (e.g., compound 10c and 10d in ) .
- Microwave-assisted synthesis : Accelerated reactions using microwave irradiation improve efficiency. For instance, triazole-bridged N-glycosides of pyrazolo[1,5-a]pyrimidinones were synthesized via "click chemistry" with high purity and reduced reaction times .
- Palladium-catalyzed direct C–H arylation : Regioselective functionalization at C3 or C7 positions is achieved using SPhos ligand or ligand-free conditions, enabling late-stage diversification (e.g., 3-aryl or 7-aryl derivatives) .
Q. How is the structural characterization of pyrazolo[1,5-a]pyrimidine derivatives typically performed?
Characterization relies on:
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm) and triazole integration. IR identifies functional groups (e.g., C=N stretches at ~1600 cm⁻¹) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 533 for triazole derivatives) validate molecular formulas .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages are compared to theoretical values (e.g., 62.77% C, 4.01% H for 10c ) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., 11 in ) .
Advanced Research Questions
Q. What strategies are employed to achieve regioselective functionalization of pyrazolo[1,5-a]pyrimidines at specific positions?
- Catalyst-controlled C–H activation : Palladium catalysts with bisaryl phosphine ligands (e.g., SPhos) direct arylation to the C7 position, while ligand-free conditions favor C3 functionalization .
- Hypervalent iodine-mediated halogenation : Regioselective iodination at C3 is achieved using PhI(OAc)₂ under mild conditions, yielding 83–95% efficiency (e.g., 3aa–3al in ) .
- Microwave-assisted cyclization : Enhances regiocontrol in triazole-linked derivatives by minimizing side reactions .
Q. How do structural modifications at the 3-, 6-, and 7-positions influence the biological activity of pyrazolo[1,5-a]pyrimidines?
- C3 modifications : Electron-withdrawing groups (e.g., Cl, Br) improve kinase inhibition (e.g., CDK9 IC₅₀ = 4.93 µM for triazole derivatives) .
- C6 triazole substituents : Enhance hydrogen bonding with target proteins (e.g., adenosine A2A receptor antagonism in T2075 ) .
- C7 aryl groups : Bulky substituents (e.g., 4-methylphenyl) increase antitumor activity (e.g., IC₅₀ = 27.66 µM against MDA-MB231 cells) .
Q. What in vitro and in vivo models have been used to evaluate the antitumor potential of triazole-containing pyrazolo[1,5-a]pyrimidines?
Q. How can computational methods like molecular docking guide the design of pyrazolo[1,5-a]pyrimidine-based inhibitors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
